

# A comparative analysis of GPR56 mutations found in patients

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## A Comparative Analysis of GPR56 Mutations in Patients with Bilateral Frontoparietal Polymicrogyria

G-protein coupled receptor 56 (GPR56), encoded by the ADGRG1 gene, is a crucial adhesion G-protein coupled receptor (aGPCR) involved in the proper development of the cerebral cortex. [1] Loss-of-function mutations in GPR56 are the primary cause of Bilateral Frontoparietal Polymicrogyria (BFPP), a rare autosomal recessive neurological disorder. [1][2] BFPP is characterized by abnormal brain development, leading to cognitive and motor deficits. [2][3] This guide provides a comparative analysis of various GPR56 mutations found in BFPP patients, focusing on their impact on protein function and cellular signaling.

## Overview of GPR56 Function and Associated Pathology

GPR56 plays a pivotal role in cell-matrix interactions and the regulation of neuronal migration during corticogenesis. [4] The receptor is characterized by a long extracellular N-terminus, a GPCR autoproteolysis-inducing (GAIN) domain containing a GPCR proteolytic site (GPS), a seven-transmembrane domain, and an intracellular C-terminus. [5] The N-terminal fragment (NTF) and C-terminal fragment (CTF) are produced by autoproteolytic cleavage at the GPS site. [3] GPR56 interacts with ligands such as collagen III and transglutaminase 2 to mediate its functions. [5][6]

Mutations in GPR56 associated with BFPP lead to a range of functional defects, including impaired protein trafficking, reduced cell surface expression, and altered signaling.<sup>[2][5]</sup> These defects ultimately disrupt the normal development of the cerebral cortex, resulting in the characteristic features of BFPP.

## Comparative Data on GPR56 Mutations

The following tables summarize the key characteristics and functional consequences of several well-studied GPR56 missense mutations identified in BFPP patients.

Mutation	Location	Key Functional Consequences	References
R38Q/W	N-terminal Domain	Reduced intracellular trafficking and cell surface expression.	[2]
Y88C	N-terminal Domain	Reduced intracellular trafficking and cell surface expression.	[2]
C91S	N-terminal Domain	Reduced intracellular trafficking and cell surface expression.	[2]
C346S	GPS Domain	Dramatically impaired cleavage and retention in the endoplasmic reticulum.	[2]
W349S	GPS Domain	Dramatically impaired cleavage and retention in the endoplasmic reticulum.	[2]
E496K	3rd Transmembrane Domain	Affects cell surface expression of the C-terminal fragment.	[3]
R565W	2nd Extracellular Loop	Reduced cell surface expression of the C-terminal fragment.	[3]
L640R	7th Transmembrane Domain	Does not affect collagen III-induced lipid raft association but abolishes RhoA activation.	[6]

## Functional Impact of GPR56 Mutations

The functional consequences of GPR56 mutations can be broadly categorized into effects on protein processing and trafficking, and effects on signal transduction.

### Protein Processing and Trafficking

A significant number of BFPP-associated mutations impact the proper processing and trafficking of the GPR56 protein to the cell surface.

Mutation	Effect on GPS Cleavage	Effect on Cell Surface Expression	Subcellular Localization	References
Wild-Type	Normal	High	Plasma Membrane	<a href="#">[2]</a> <a href="#">[5]</a>
R38Q/W, Y88C, C91S	Normal	Reduced	Primarily intracellular	<a href="#">[2]</a>
C346S, W349S	Impaired	Severely Reduced	Endoplasmic Reticulum	<a href="#">[2]</a>
E496K, R565W	Normal	Reduced (CTF)	-	<a href="#">[3]</a>
L640R	Normal	Normal	Plasma Membrane	<a href="#">[6]</a>

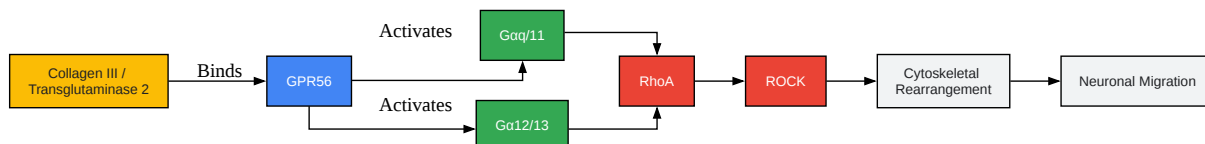
### Signal Transduction

GPR56 signals through various G proteins, including Gαq/11 and Gα12/13, to regulate downstream effectors like RhoA.[\[7\]](#) Mutations in GPR56 can disrupt these signaling pathways.

Mutation	Effect on Collagen III-induced RhoA Activation	References
Wild-Type	Robust Activation	<a href="#">[6]</a>
L640R	Abolished	<a href="#">[6]</a>

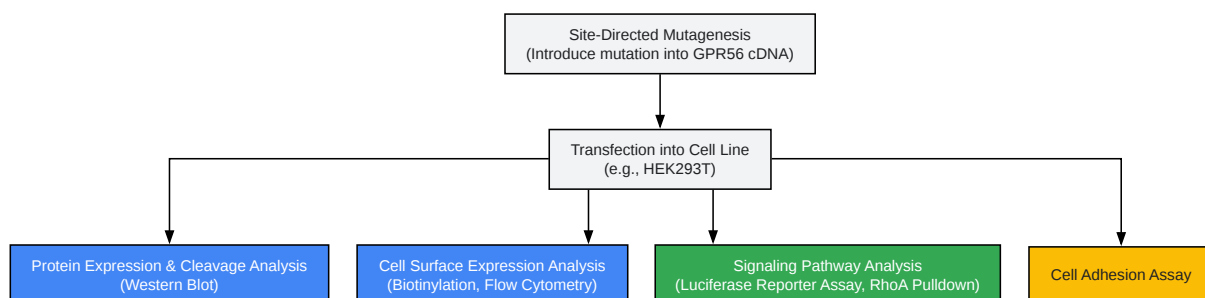
## Signaling Pathways and Experimental Workflows

To understand the functional impact of GPR56 mutations, various experimental approaches are employed. The following diagrams illustrate the key signaling pathways of GPR56 and a typical experimental workflow for characterizing GPR56 mutations.



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Caption: GPR56 signaling pathways.



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Caption: Experimental workflow for GPR56 mutation analysis.

## Detailed Experimental Protocols

### Site-Directed Mutagenesis and Plasmid Construction

GPR56 mutations are typically introduced into a wild-type GPR56 expression vector using PCR-based site-directed mutagenesis kits according to the manufacturer's instructions. The presence of the desired mutation is confirmed by DNA sequencing.

## Cell Culture and Transfection

Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator. Transient transfections are performed using lipid-based transfection reagents like Lipofectamine 2000.

## Western Blot Analysis

To analyze protein expression and cleavage, transfected cells are lysed in RIPA buffer. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against GPR56 (N-terminal or C-terminal specific) or epitope tags, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Cell Surface Biotinylation Assay

To assess cell surface expression, transfected cells are washed with ice-cold PBS and incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) on ice. The reaction is quenched, and cells are lysed. Biotinylated proteins are captured using streptavidin-agarose beads. The beads are washed, and the bound proteins are eluted and analyzed by Western blotting.

## Luciferase Reporter Assay for Signaling

To quantify GPR56-mediated signaling, a serum response element (SRE)-luciferase reporter assay is often used. Cells are co-transfected with a GPR56 expression vector, an SRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid. After transfection and serum starvation, cells are stimulated with a GPR56 ligand or agonist. Cell lysates are then assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay.

system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

## RhoA Activation Assay (GTP-Rho Pull-Down)

To measure the activation of RhoA, a pull-down assay is performed using a construct containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) fused to glutathione S-transferase (GST). Transfected cells are stimulated, and then lysed. The lysates are incubated with GST-RBD beads to pull down active, GTP-bound RhoA. The beads are washed, and the bound RhoA is detected by Western blotting using a RhoA-specific antibody.

## Cell Adhesion Assay

To evaluate the effect of GPR56 mutations on cell adhesion, 96-well plates are coated with a GPR56 ligand (e.g., collagen III) or control protein. Transfected cells are seeded onto the coated wells and allowed to adhere for a specific time. Non-adherent cells are removed by washing, and the remaining adherent cells are fixed and stained with crystal violet. The absorbance of the solubilized dye is measured to quantify the number of adherent cells.

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